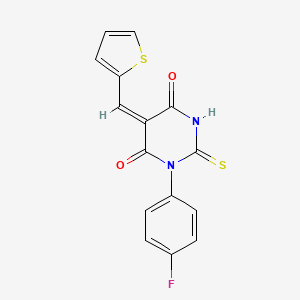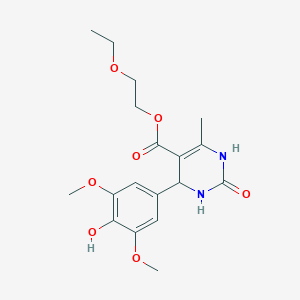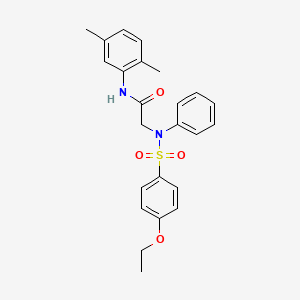![molecular formula C19H12BrN3O2 B11623197 2-bromo-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11623197.png)
2-bromo-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide is a complex organic compound that features a benzamide core substituted with a bromine atom and a pyridinyl-benzoxazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide typically involves multiple steps. One common method starts with the preparation of the benzoxazole ring, followed by the introduction of the pyridinyl group. The final step involves the bromination of the benzamide core. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as N-bromosuccinimide (NBS) for the bromination step .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-bromo-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Wissenschaftliche Forschungsanwendungen
2-bromo-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-tubercular agent.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in research to understand its interactions with biological molecules and potential therapeutic effects.
Wirkmechanismus
The mechanism of action of 2-bromo-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(pyridin-2-yl)benzamide: Lacks the bromine and benzoxazole moieties.
2-bromo-N-(pyridin-2-yl)benzamide: Similar but lacks the benzoxazole ring.
N-(pyridin-4-yl)benzoxazole: Lacks the bromine and benzamide moieties.
Uniqueness
2-bromo-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide is unique due to its combination of a bromine-substituted benzamide core with a pyridinyl-benzoxazole moiety. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above .
Eigenschaften
Molekularformel |
C19H12BrN3O2 |
|---|---|
Molekulargewicht |
394.2 g/mol |
IUPAC-Name |
2-bromo-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide |
InChI |
InChI=1S/C19H12BrN3O2/c20-15-4-2-1-3-14(15)18(24)22-13-5-6-17-16(11-13)23-19(25-17)12-7-9-21-10-8-12/h1-11H,(H,22,24) |
InChI-Schlüssel |
OAEHMZKMZBDKQU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=NC=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2Z)-3-ethyl-2-(ethylimino)-N-[4-(hexyloxy)phenyl]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11623130.png)
![N-(4-Methylphenyl)-4-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]butanamide](/img/structure/B11623137.png)
![Dimethyl 2-({[(4-methylphenyl)sulfonyl]carbamoyl}amino)benzene-1,4-dicarboxylate](/img/structure/B11623139.png)
![2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-fluorobenzylidene)hydrazinyl]ethanol](/img/structure/B11623141.png)
![N-((5Z)-5-{[3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide](/img/structure/B11623149.png)
![3-(2-nitrophenyl)-2-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one](/img/structure/B11623152.png)
![2-Phenethylamino-3-(phenethylimino-methyl)-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11623160.png)
![N-(3-chloro-2-methylphenyl)-2-{[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11623178.png)

![methyl {3-[(Z)-(2,4,6-trioxo-1-phenyltetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-indol-1-yl}acetate](/img/structure/B11623193.png)

![5-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11623208.png)
![2-{[3-(morpholin-4-yl)propyl]amino}-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11623215.png)
